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Compound Name: UT-155

Cat. No.: B611605 Get Quote

Technical Support Center: UT-155
Welcome to the technical support center for UT-155. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on the use of UT-155 in

your experiments. Here you will find frequently asked questions (FAQs), troubleshooting

guides, and detailed experimental protocols to help you investigate and understand the

potential off-target effects of this selective androgen receptor (AR) degrader and antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UT-155?

UT-155 is a selective androgen receptor (AR) degrader and antagonist.[1] It functions through

a dual mechanism: it competitively inhibits the AR and also induces its degradation via the

ubiquitin-proteasome pathway.[1] UT-155 has been shown to be effective against both wild-

type and certain mutant forms of the AR, making it a valuable tool for studying AR signaling in

prostate cancer and other androgen-dependent contexts.[1][2][3]

Q2: What is known about the selectivity and off-target profile of UT-155?

UT-155 is characterized as a selective and potent AR antagonist.[2][3] Its binding affinity for the

AR ligand-binding domain (AR-LBD) has been determined with a Ki of 267 nM.[2][3]

In terms of off-target effects, studies have investigated its impact on closely related nuclear

receptors. Specifically, in T47D breast cancer cells, UT-155 did not affect the protein levels of

the progesterone receptor (PR) or the estrogen receptor (ER).[1] However, it was observed to
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block PR-dependent transactivation, suggesting a potential functional off-target interaction with

the progesterone signaling pathway that is not mediated by PR degradation.[1]

Comprehensive screening data against a broad panel of other nuclear receptors or kinases is

not publicly available at this time. Therefore, a thorough evaluation of potential off-target effects

in your specific experimental system is recommended.

Q3: What are the potential, theoretical off-targets for a selective AR degrader like UT-155?

Given its chemical structure, potential off-targets for UT-155 could include other members of

the nuclear receptor superfamily due to structural similarities in their ligand-binding domains.

These could include:

Other steroid hormone receptors: Glucocorticoid Receptor (GR), Mineralocorticoid Receptor

(MR).

Orphan nuclear receptors.[4]

Additionally, as with any small molecule, there is a possibility of interactions with other proteins,

such as kinases, though this is generally less likely for a compound designed to target a

nuclear receptor.

Q4: How can I differentiate between an on-target and an off-target effect in my experiment?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of

your results. Here are a few strategies:

Use a structurally unrelated AR antagonist/degrader: If a different, well-characterized AR

inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to

be an on-target effect.

Rescue experiments: If possible, overexpressing a drug-resistant mutant of AR that does not

bind UT-155 should reverse the on-target effects. If the phenotype persists, it is likely due to

an off-target interaction.

Knockdown/knockout of the primary target: Using techniques like siRNA or CRISPR to

reduce AR expression should mimic the effects of UT-155 if they are on-target.
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Dose-response analysis: On-target effects should correlate with the known potency of UT-
155 for AR inhibition and degradation. Off-target effects may occur at higher concentrations.

Troubleshooting Guide
This guide addresses common issues that may be misinterpreted as off-target effects and

provides steps to resolve them.
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Observed Issue Potential Cause Troubleshooting Steps

No or weak AR degradation

1. Suboptimal UT-155

concentration. 2. Insufficient

treatment duration. 3. Cell line

expresses low levels of AR. 4.

Issues with Western blot

protocol.

1. Perform a dose-response

experiment (e.g., 10 nM to 10

µM). 2. Conduct a time-course

experiment (e.g., 4, 8, 12, 24

hours). 3. Confirm AR

expression in your cell line by

Western blot. 4. Optimize your

Western blot protocol,

including antibody

concentration and transfer

conditions.

Unexpected phenotype

observed

1. On-target effect through a

novel AR-mediated pathway. 2.

Off-target effect. 3.

Experimental artifact.

1. Confirm AR degradation at

the effective concentration. 2.

See FAQ Q4 for strategies to

differentiate on- and off-target

effects. 3. Include appropriate

vehicle controls and replicate

the experiment.

Cell toxicity at high

concentrations

1. On-target toxicity in cells

highly dependent on AR

signaling. 2. Off-target toxicity.

3. Solvent (e.g., DMSO)

toxicity.

1. Assess whether AR-

negative cell lines show similar

toxicity. 2. Perform a broad off-

target screening assay (see

Protocol 2). 3. Ensure the final

solvent concentration is

consistent across all conditions

and is below the toxic

threshold for your cells.

Variability between

experiments

1. Inconsistent cell culture

conditions (e.g., passage

number, confluency). 2.

Instability of UT-155 in

solution. 3. Inconsistent

treatment times.

1. Standardize cell culture

procedures. 2. Prepare fresh

stock solutions of UT-155

regularly and store them

appropriately. 3. Ensure

precise timing of treatments.
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Data on Potential Off-Target Effects
The following table summarizes the known selectivity data for UT-155 and provides a template

for organizing results from broader off-target screening panels.

Target Assay Type Result Potency/Activity Notes

Androgen

Receptor (AR)

Radioligand

Binding
On-target binding Ki = 267 nM Primary target.

Progesterone

Receptor (PR)
Western Blot

No effect on

protein level
N/A

Suggests no

degradation of

PR.

Progesterone

Receptor (PR)

Transactivation

Assay

Inhibition of PR-

dependent

transactivation

IC50 not

reported

Potential

functional off-

target effect.

Estrogen

Receptor (ER)
Western Blot

No effect on

protein level
N/A

Suggests no

degradation of

ER.

Example: Kinase

Panel
Enzymatic Assay To be determined IC50 values

Screen against a

panel of

representative

kinases.

Example:

Nuclear

Receptor Panel

Binding/Function

al Assay
To be determined

EC50/IC50

values

Screen against

other steroid and

orphan nuclear

receptors.

Experimental Protocols
Protocol 1: Confirming On-Target AR Degradation via
Western Blot
Objective: To verify that UT-155 induces the degradation of the Androgen Receptor in a cellular

context.
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Materials:

AR-positive cell line (e.g., LNCaP, VCaP)

Cell culture medium and supplements

UT-155

DMSO (vehicle control)

Proteasome inhibitor (e.g., MG-132 or bortezomib) as a control

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-AR, anti-Actin or anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Seeding: Plate AR-positive cells at a density that will result in 70-80% confluency at the

time of treatment.

Treatment:

For a dose-response experiment, treat cells with increasing concentrations of UT-155
(e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 24 hours).
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For a time-course experiment, treat cells with a fixed concentration of UT-155 (e.g., 1 µM)

for different durations (e.g., 0, 4, 8, 12, 24 hours).

Include a vehicle control (DMSO) for all experiments.

To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor

(e.g., 10 µM MG-132) for 1-2 hours before adding UT-155.

Cell Lysis:

Wash cells with ice-cold PBS.

Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

Centrifuge to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify band intensities and normalize the AR signal to the loading control. A

decrease in the AR/loading control ratio with increasing UT-155 concentration or treatment

time indicates on-target degradation. The effect should be rescued by pre-treatment with a

proteasome inhibitor.
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Protocol 2: General Method for Assessing Off-Target
Effects on a Nuclear Receptor Panel
Objective: To evaluate the selectivity of UT-155 by screening its activity against a panel of other

nuclear receptors.

Materials:

UT-155

A panel of cell lines or cell-free systems expressing various nuclear receptors (e.g., GR, PR,

ER, MR). Commercial services often provide such panels.

The respective hormone/ligand for each nuclear receptor.

A reporter gene assay system (e.g., luciferase reporter driven by a hormone response

element).

Transfection reagents (if using transiently transfected cells).

Cell culture medium and supplements.

Lysis buffer for the reporter assay.

Luciferase substrate.

Luminometer.

Procedure:

Assay Setup:

For a cell-based reporter assay, seed cells in a multi-well plate. If necessary, transfect

cells with the appropriate nuclear receptor expression vector and the corresponding

reporter vector.

For a cell-free binding assay (e.g., radioligand binding), prepare the reaction mixtures

according to the assay kit instructions.
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Compound Addition:

Prepare serial dilutions of UT-155.

Add the diluted UT-155 to the appropriate wells.

Ligand Stimulation (for antagonist mode):

To the wells containing UT-155, add the specific ligand for each nuclear receptor at a

concentration that gives a robust signal (e.g., EC80).

Include controls: no ligand (baseline), ligand only (maximum signal), and a known

antagonist for each receptor (positive control).

Incubation: Incubate the plates for a sufficient time to allow for receptor activation and

reporter gene expression (typically 18-24 hours for cell-based assays).

Signal Detection:

For cell-based reporter assays, lyse the cells and measure the reporter signal (e.g.,

luminescence) according to the manufacturer's protocol.

For binding assays, measure the displacement of the radioligand.

Data Analysis:

Calculate the percentage of inhibition for each UT-155 concentration relative to the ligand-

only control.

Plot the percent inhibition against the log of the UT-155 concentration and fit the data to a

dose-response curve to determine the IC50 value for each nuclear receptor.

Interpretation: Compare the IC50 values for the off-target nuclear receptors to the on-target

potency of UT-155 for the AR. A significantly higher IC50 for other nuclear receptors

indicates selectivity for the AR.
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Mechanism of action of UT-155.
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Troubleshooting workflow for unexpected phenotypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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